molecular formula C8H13N3O B15239799 6-Propoxypyridine-2,3-diamine

6-Propoxypyridine-2,3-diamine

Cat. No.: B15239799
M. Wt: 167.21 g/mol
InChI Key: BLQUZFFTURRMNK-UHFFFAOYSA-N
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Description

6-Propoxypyridine-2,3-diamine is an organic compound with the molecular formula C8H13N3O It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propoxypyridine-2,3-diamine typically involves the reaction of 2,3-diaminopyridine with propyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino groups on the pyridine ring react with the propyl halide to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-Propoxypyridine-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The amino groups on the pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-Propoxypyridine-2,3-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Propoxypyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2,3-Diaminopyridine: A precursor in the synthesis of 6-Propoxypyridine-2,3-diamine.

    6-Methoxypyridine-2,3-diamine: A structurally similar compound with a methoxy group instead of a propoxy group.

    6-Chloropyridine-2,3-diamine: Another derivative with a chlorine substituent.

Uniqueness

This compound is unique due to its propoxy substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

6-propoxypyridine-2,3-diamine

InChI

InChI=1S/C8H13N3O/c1-2-5-12-7-4-3-6(9)8(10)11-7/h3-4H,2,5,9H2,1H3,(H2,10,11)

InChI Key

BLQUZFFTURRMNK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC(=C(C=C1)N)N

Origin of Product

United States

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